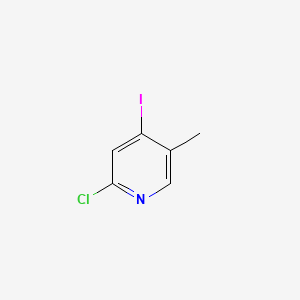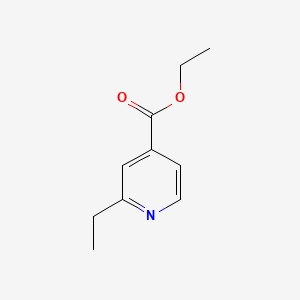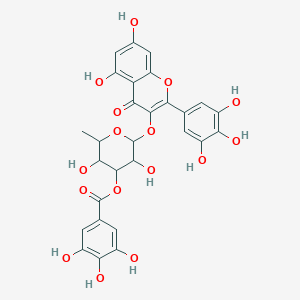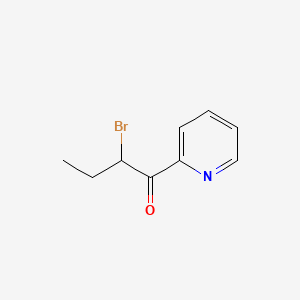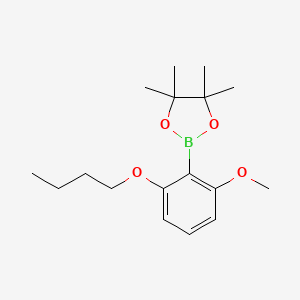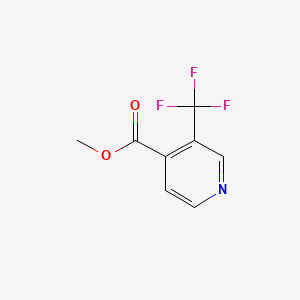
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Vue d'ensemble
Description
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a chemical compound with the molecular formula C8H6F3NO2. It is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate ester group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes such as reverse transcriptase .
Mode of Action
It is known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency toward the inhibition of the reverse transcriptase enzyme .
Pharmacokinetics
The trifluoromethyl group in a molecule has been associated with improved drug potency .
Result of Action
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency .
Action Environment
It is known that the trifluoromethyl group in a molecule can enhance drug potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine ring and ester group . Another method includes the use of trifluoromethyl sulfonium salts for the trifluoromethylation of heteroaromatic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as metalation reactions, which are used to prepare trifluoromethylpyridyllithiums .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Metalation Reactions: The compound can be metalated to form trifluoromethylpyridyllithiums, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include iodomethane for substitution reactions and lithium reagents for metalation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, metalation reactions can produce trifluoromethylpyridyllithiums, which can be further reacted to form various derivatives .
Applications De Recherche Scientifique
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 4-position.
Methyl 4-(trifluoromethyl)pyridine-3-carboxylate: A similar compound with the trifluoromethyl group at the 4-position and the carboxylate ester group at the 3-position.
Uniqueness
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is unique due to the specific positioning of the trifluoromethyl and carboxylate ester groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
IUPAC Name |
methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUAWQPZYOVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673228 | |
| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203952-88-8 | |
| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)
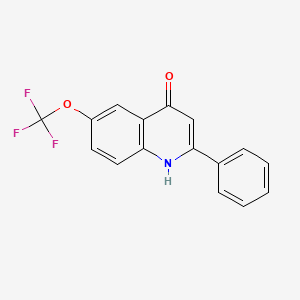
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)
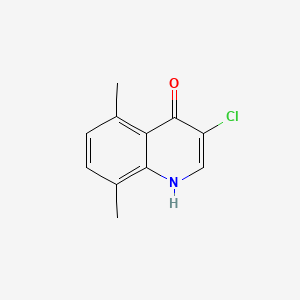
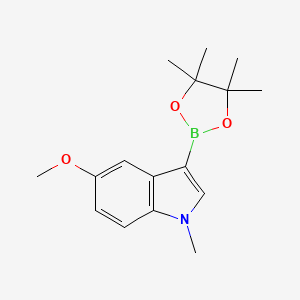
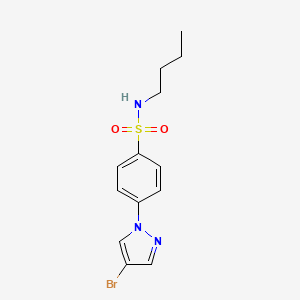
![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)
